5-[(2-CHLOROPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE
Overview
Description
5-[(2-Chlorophenyl)methoxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and three methyl groups attached to the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenyl)methoxy]-3,4,7-trimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol, 3,4,7-trimethylcoumarin, and methoxy reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Coupling Reactions: The key step in the synthesis is the coupling of the 2-chlorophenyl group with the chromen-2-one core, which is achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency. The use of automated reactors and advanced purification techniques can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chlorophenyl)methoxy]-3,4,7-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
5-[(2-Chlorophenyl)methoxy]-3,4,7-trimethyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenyl)methoxy]-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Comparison with Similar Compounds
Similar Compounds
- 1-[(4R,7R,8S)-5-[(2-chlorophenyl)methyl]-8-methoxy-4,7,10-trimethyl-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-(2-methoxyphenyl)urea
- 4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde
Uniqueness
5-[(2-Chlorophenyl)methoxy]-3,4,7-trimethyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of chlorophenyl, methoxy, and trimethyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-3,4,7-trimethylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-11-8-16(22-10-14-6-4-5-7-15(14)20)18-12(2)13(3)19(21)23-17(18)9-11/h4-9H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYAUAMCPPVPBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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